molecular formula C21H21ClN2O3 B11632471 Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate

Cat. No.: B11632471
M. Wt: 384.9 g/mol
InChI Key: SCAWKDPEMWKMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic compound with a complex structure. It belongs to the quinoline class of organic molecules. Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound combines the quinoline core with an ethyl ester group and a substituted aniline moiety.

Preparation Methods

a. Synthetic Routes: The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves several steps

  • Quinoline Synthesis: : Start by synthesizing the quinoline ring. Various methods exist, including the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with glycerol and sulfuric acid or acetic acid, respectively.

  • Substitution at the 4-Position: : Introduce the 4-chloro-2-methylphenyl group at the 4-position of the quinoline ring. This can be achieved through electrophilic aromatic substitution using chlorination reagents.

  • Ethoxylation: : this compound contains an ethoxy group. Ethoxylation can be performed using ethyl bromide or ethyl iodide in the presence of a base.

b. Industrial Production: The industrial-scale production of this compound likely involves optimized synthetic routes, purification, and isolation. specific details may be proprietary.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinoline ring can undergo oxidation reactions, leading to various functional groups.

    Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.

    Substitution: The chloro-substituted phenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    NBS (N-bromosuccinimide): Used for bromination reactions.

    Hydrogenation Catalysts: For reduction reactions.

    Strong Bases: Required for ethoxylation.

Major Products: The major product is Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate itself.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit pharmacological properties due to its structural features.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.

    Industry: It could serve as a precursor for other quinoline-based compounds.

Mechanism of Action

The exact mechanism remains speculative, but potential targets include:

    Enzymes: It might inhibit or modulate specific enzymes.

    Cell Signaling Pathways: Interference with cellular signaling cascades.

Comparison with Similar Compounds

While Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 4-(4-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C21H21ClN2O3/c1-4-26-15-7-9-19-16(11-15)20(17(12-23-19)21(25)27-5-2)24-18-8-6-14(22)10-13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24)

InChI Key

SCAWKDPEMWKMCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.